1-(Hydroxymethyl)cyclobutanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

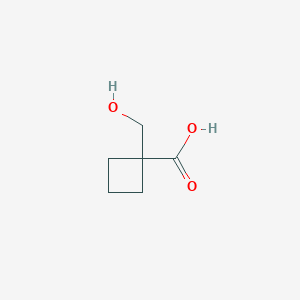

1-(Hydroxymethyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C6H10O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a hydroxymethyl group and a carboxylic acid group attached to it .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 130.14 .Applications De Recherche Scientifique

Synthesis of Stereoisomers and Biological Evaluation

One study describes the synthesis of the four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid and their evaluation as ligands for the glycine binding site of the NMDA receptor. This research highlights the compound's relevance in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (Koch et al., 2003).

Isolation from Natural Sources

Another application involves the isolation of a similar compound, cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid, from the plant Atelia herbert-smithii Pittier. This work demonstrates the natural occurrence of cyclobutane derivatives and their potential significance in biological systems (Austin et al., 1987).

Novel Synthesis Routes

Research on novel synthesis routes for 1-aminocyclobutanecarboxylic acid showcases the advancements in organic synthesis, providing more efficient and practical methods for producing these compounds. Such methodologies can open pathways for the large-scale production of cyclobutane-based drugs (Fu Zhi-feng, 2004).

Free Radical Chlorination Studies

Investigations into the free radical chlorination of cyclobutanecarboxylic acids shed light on the chemical properties of these compounds, providing insights into their reactivity and potential modifications for developing new chemical entities (Nevill, 1954).

Boron Neutron Capture Therapy (BNCT) Agents

Several studies have focused on the synthesis of boronated derivatives of cyclobutanecarboxylic acids for potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment approach. These compounds are designed to accumulate in cancerous tissues and then capture thermal neutrons, leading to localized radiation damage that can destroy tumor cells (Srivastava & Kabalka, 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(Hydroxymethyl)cyclobutanecarboxylic acid are currently unknown. This compound is a relatively new substance and research into its specific targets within biological systems is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propriétés

IUPAC Name |

1-(hydroxymethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJOUTSTBBXGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)